molecular formula C16H22ClNO3 B2715467 2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide CAS No. 1421531-98-7

2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide

Cat. No. B2715467
CAS RN: 1421531-98-7
M. Wt: 311.81
InChI Key: MMGMZOXCGXHSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases that plays a crucial role in cytokine signaling pathways. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Reactivity and Polymerization

One study discusses the synthesis and characterization of chiral diaminophenoxy proligands and their zinc ethyl complexes. These complexes, including variations of the compound , demonstrated unique reactivity towards alcohols and were explored for their potential in catalyzing the ring-opening polymerization of lactide to produce poly(lactic acid) (Labourdette et al., 2009).

Photopolymerization Initiators

Another application involves a novel alkoxyamine bearing a chromophore group, designed as a photoiniferter for nitroxide-mediated photopolymerization (NMP2). This compound, structurally similar to the one of interest, shows significant efficiency in initiating polymerization under UV irradiation, demonstrating the potential for advanced materials synthesis (Guillaneuf et al., 2010).

Environmental Detection and Degradation

Research on chlorophenoxy acid herbicides, which share a phenolic moiety with the compound of interest, focuses on developing sensitive and selective methods for their detection in environmental samples. A study presents a highly selective method using HPLC coupled with electrochemical detection to identify trace levels of these pesticides in water, highlighting the environmental relevance of similar compounds (Wintersteiger et al., 1999).

Enhanced Oil Recovery

A novel anti-biodegradable hydrophobic acrylamide copolymer, incorporating a chlorophenoxy-based moiety, demonstrates significant potential in enhanced oil recovery. The study explores its synthesis, characterization, and application, emphasizing its advantages in high-temperature and high-salinity reservoirs due to its improved viscosity and stability properties (Gou et al., 2015).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-16(2,21-13-7-5-12(17)6-8-13)15(20)18-10-9-14(19)11-3-4-11/h5-8,11,14,19H,3-4,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGMZOXCGXHSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCC(C1CC1)O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide

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